molecular formula C15H16N2O2 B5329960 2-(4-methylphenoxy)-N-4-pyridinylpropanamide

2-(4-methylphenoxy)-N-4-pyridinylpropanamide

Cat. No. B5329960
M. Wt: 256.30 g/mol
InChI Key: VEJRZTHDHINHOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-methylphenoxy)-N-4-pyridinylpropanamide often involves complex reactions including but not limited to condensation, hydrogenation, and functionalization of pyridine and phenol derivatives. For instance, similar compounds have been synthesized through reactions such as the Petasis reaction, demonstrating the versatility and complexity of synthetic routes available for these molecules (Ulaş, 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(4-methylphenoxy)-N-4-pyridinylpropanamide has been characterized using various spectroscopic and crystallographic techniques. These studies reveal intricate details about the molecule's geometry, intermolecular interactions, and crystalline form. For example, crystal structure analyses have identified specific hydrogen bonding patterns that contribute to the stability and conformation of the molecule in solid state (Shi‐Wei Wang & Wenrui He, 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2-(4-methylphenoxy)-N-4-pyridinylpropanamide often showcase their reactivity towards various reagents, highlighting the functional groups' reactivities. These reactions can lead to a wide range of products, demonstrating the compound's versatility in chemical synthesis and modifications. The detailed reaction mechanisms and conditions are critical for understanding the compound's chemical behavior (Zhu et al., 2003).

Physical Properties Analysis

The physical properties of compounds like 2-(4-methylphenoxy)-N-4-pyridinylpropanamide, including melting point, solubility, and crystal structure, are essential for their application in various scientific areas. These properties are influenced by the molecular structure and can significantly affect the compound's utility in research and development (Kose & McKee, 2011).

properties

IUPAC Name

2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-3-5-14(6-4-11)19-12(2)15(18)17-13-7-9-16-10-8-13/h3-10,12H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJRZTHDHINHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330186
Record name 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

878699-77-5
Record name 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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